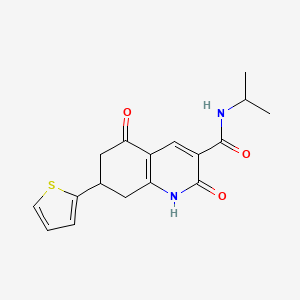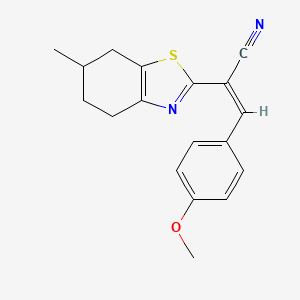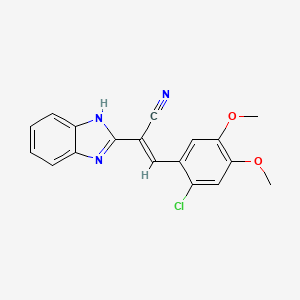![molecular formula C15H12BrNO3 B5340328 2-[2-(3-bromophenyl)vinyl]-4-hydroxy-6-methylnicotinic acid](/img/structure/B5340328.png)
2-[2-(3-bromophenyl)vinyl]-4-hydroxy-6-methylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3-bromophenyl)vinyl]-4-hydroxy-6-methylnicotinic acid, commonly known as BMN-673, is a potent and selective inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in repairing damaged DNA, and its inhibition has been found to be effective in the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
BMN-673 has been extensively studied for its potential use in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. The drug has shown promising results in preclinical studies and has been found to be effective in killing cancer cells with defects in DNA repair pathways. BMN-673 has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Wirkmechanismus
BMN-673 works by inhibiting the activity of PARP, an enzyme that plays a crucial role in repairing damaged DNA. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death. Cancer cells with defects in DNA repair pathways, such as those with mutations in the BRCA genes, are particularly sensitive to PARP inhibitors like BMN-673.
Biochemical and Physiological Effects:
BMN-673 has been found to be well-tolerated in preclinical studies and has shown minimal toxicity to normal cells. The drug has been found to be effective in killing cancer cells with defects in DNA repair pathways, while sparing normal cells. BMN-673 has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BMN-673 is its potency and selectivity for PARP inhibition. The drug has been found to be effective in killing cancer cells with defects in DNA repair pathways, while sparing normal cells. However, one of the limitations of BMN-673 is its low solubility, which can pose a challenge in formulation and delivery.
Zukünftige Richtungen
There are several future directions for the development of BMN-673. One area of focus is the development of more potent and selective PARP inhibitors with improved pharmacokinetic properties. Another area of focus is the identification of biomarkers that can predict response to PARP inhibitors, which can help in patient selection and treatment planning. Additionally, there is a need for the development of combination therapies that can enhance the efficacy of PARP inhibitors in cancer treatment.
Synthesemethoden
The synthesis of BMN-673 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 2-bromo-3-methylbenzoic acid, which is then converted to 2-(3-bromophenyl)acetic acid. This intermediate is then reacted with vinyl magnesium bromide to obtain 2-(3-bromophenyl)ethanol. The final step involves the conversion of 2-(3-bromophenyl)ethanol to BMN-673 through a series of chemical reactions. The overall yield of the synthesis is around 10%.
Eigenschaften
IUPAC Name |
2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-7-13(18)14(15(19)20)12(17-9)6-5-10-3-2-4-11(16)8-10/h2-8H,1H3,(H,17,18)(H,19,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLCWLNCZPCPGG-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)C=CC2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=C(N1)/C=C/C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-4-(4-{[(3-chloro-2-fluorobenzoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5340247.png)

![N-cyclohexyl-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5340267.png)

![4-(cyclopropylmethyl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5340278.png)
![6-methyl-2-[(2-oxo-2-piperidin-1-ylethyl)thio]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5340290.png)


![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5340308.png)
![ethyl 2-{5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5340317.png)
![2-(1,3-benzothiazol-2-yl)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5340320.png)


![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5340344.png)